Methoxytrityl-N-PEG12-TFP ester

Vue d'ensemble

Description

Methoxytrityl-N-PEG12-TFP ester is a biochemical compound used primarily in proteomics research. It has the molecular formula C53F4H71NO15 and a molecular weight of 1038.12 . This compound is known for its utility in various biochemical applications, particularly in the modification of proteins and peptides.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methoxytrityl-N-PEG12-TFP ester typically involves the reaction of Methoxytrityl-N-PEG12 with TFP (tetrafluorophenyl) ester. The reaction conditions often include the use of organic solvents such as dichloromethane or dimethylformamide, and the reaction is usually carried out at room temperature. The process may involve purification steps such as column chromatography to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Methoxytrityl-N-PEG12-TFP ester can undergo various chemical reactions, including:

Substitution Reactions: The ester group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.

Hydrolysis Conditions: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are typically used for hydrolysis reactions.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.

Hydrolysis Products: The major products of hydrolysis are the corresponding carboxylic acid and alcohol.

Applications De Recherche Scientifique

Drug Delivery Systems

Methoxytrityl-N-PEG12-TFP ester is utilized in drug delivery systems due to its ability to enhance solubility and bioavailability of hydrophobic drugs. The PEG (polyethylene glycol) component provides a hydrophilic environment, facilitating the transport of therapeutic agents through biological barriers.

Case Study: Enhanced Solubility

A study demonstrated that conjugating hydrophobic anticancer drugs with PEG derivatives improved their solubility in aqueous environments, leading to better therapeutic outcomes in vivo. The incorporation of this compound allowed for sustained release profiles, minimizing side effects while maximizing efficacy .

Peptide Synthesis

The compound plays a crucial role in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). The methoxytrityl group serves as a protective group for the amino terminus of peptides, preventing premature reactions during synthesis.

Data Table: Comparison of Protective Groups in SPPS

| Protective Group | Advantages | Disadvantages |

|---|---|---|

| Methoxytrityl | High stability; easy removal | Requires specific conditions for deprotection |

| Fmoc | Mild deprotection conditions | Less stable under acidic conditions |

| Boc | Easy to handle; stable | Requires strong acids for deprotection |

Bioconjugation Techniques

This compound is employed in bioconjugation techniques to link biomolecules such as proteins, antibodies, or nucleic acids. Its reactive TFP (trifluoroacetyl) moiety allows for selective conjugation with thiol groups on proteins, facilitating the development of targeted therapeutics.

Case Study: Targeted Drug Delivery

In a recent study, researchers conjugated this compound to monoclonal antibodies for targeted delivery of chemotherapeutic agents. The results indicated improved tumor targeting and reduced systemic toxicity compared to traditional methods .

Applications in Proteomics

The compound is also significant in proteomics research, where it aids in the modification and characterization of proteins. By attaching this compound to proteins, researchers can study protein interactions and functions more effectively.

Data Table: Applications in Proteomics

| Application | Description |

|---|---|

| Protein Labeling | Allows for visualization and tracking |

| Affinity Purification | Enhances binding affinity in purification processes |

| Mass Spectrometry | Improves detection sensitivity |

Mécanisme D'action

The mechanism of action of Methoxytrityl-N-PEG12-TFP ester involves the formation of covalent bonds with target molecules. The TFP ester group is highly reactive towards nucleophiles, allowing it to form stable amide or ester bonds with proteins and peptides. This reactivity makes it a valuable tool for modifying biomolecules and studying their functions.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Methoxytrityl-N-PEG4-TFP ester

- Methoxytrityl-N-PEG8-TFP ester

- Methoxytrityl-N-PEG16-TFP ester

Uniqueness

Methoxytrityl-N-PEG12-TFP ester is unique due to its specific PEG (polyethylene glycol) chain length, which provides a balance between solubility and reactivity. This makes it particularly suitable for applications where longer or shorter PEG chains may not be as effective.

Activité Biologique

Methoxytrityl-N-PEG12-TFP ester is a specialized chemical compound used primarily in bioconjugation and drug delivery applications. This compound combines the properties of polyethylene glycol (PEG), which enhances solubility and biocompatibility, with a tetrafluorophenyl (TFP) ester group that facilitates reactions with amines. Understanding its biological activity is crucial for optimizing its applications in pharmaceuticals and biotechnology.

Chemical Structure and Properties

This compound consists of:

- Methoxytrityl group : Provides stability and protects the amine during synthesis.

- PEG12 linker : Enhances solubility in aqueous environments and reduces immunogenicity.

- TFP ester : Reacts with primary amines to form stable conjugates.

This structure allows for efficient conjugation to biomolecules, making it suitable for various applications, including drug delivery systems.

1. Biocompatibility

The PEG component is known for its biocompatibility, which minimizes immune responses when introduced into biological systems. Studies have shown that PEGylated compounds exhibit reduced protein adsorption and lower recognition by the immune system, enhancing their circulation time in vivo .

2. Conjugation Efficiency

The TFP ester group is highly reactive towards primary amines, allowing for rapid and efficient conjugation to proteins or peptides. This reaction occurs under mild conditions, making it suitable for sensitive biomolecules. The stability of the TFP ester compared to other reactive groups like NHS esters further supports its use in biological applications .

3. Applications in Drug Delivery

This compound has been utilized in various drug delivery systems:

- Antibody-Drug Conjugates (ADCs) : The compound can be used to link cytotoxic drugs to antibodies, enhancing targeted therapy for cancers.

- Peptide Therapeutics : It enables the incorporation of hydrophilic linkers into peptide drugs, improving their solubility and pharmacokinetics .

Case Studies

Several studies have evaluated the biological activity of this compound:

- Study on Antibody Conjugation :

- Peptide Drug Development :

Data Table: Comparison of Conjugation Methods

| Method | Reactivity | Stability | Biocompatibility |

|---|---|---|---|

| This compound | High | High | Excellent |

| NHS Ester | Moderate | Moderate | Good |

| Maleimide | Low | Moderate | Variable |

Propriétés

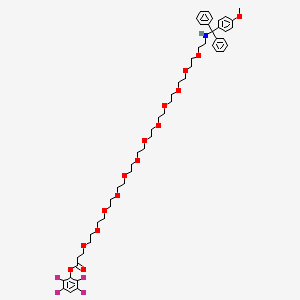

IUPAC Name |

(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[(4-methoxyphenyl)-diphenylmethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H71F4NO15/c1-60-46-14-12-45(13-15-46)53(43-8-4-2-5-9-43,44-10-6-3-7-11-44)58-17-19-62-21-23-64-25-27-66-29-31-68-33-35-70-37-39-72-41-40-71-38-36-69-34-32-67-30-28-65-26-24-63-22-20-61-18-16-49(59)73-52-50(56)47(54)42-48(55)51(52)57/h2-15,42,58H,16-41H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRVGSQFJXXEMTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC4=C(C(=CC(=C4F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H71F4NO15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1038.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.